molecular formula C13H19N3O6S B6362988 tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate CAS No. 214000-16-5

tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate

Cat. No.: B6362988
CAS No.: 214000-16-5
M. Wt: 345.37 g/mol
InChI Key: DEKAUVVZSOVLGG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked to an ethyl chain substituted with a 2-nitrobenzenesulfonamido moiety. This structure combines the steric bulk of the tert-butyl group with the electron-withdrawing nitro and sulfonamide functionalities, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors or receptor ligands. Its synthesis typically involves multi-step reactions, including sulfonylation and carbamate protection strategies, as seen in analogous compounds .

Properties

IUPAC Name

tert-butyl N-[2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)14-8-9-15-23(20,21)11-7-5-4-6-10(11)16(18)19/h4-7,15H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKAUVVZSOVLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. For example, the synthesis may involve the following steps:

    Amination: Introduction of an amino group to the starting material.

    Reduction: Reduction of nitro groups to amines.

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Protection: Use of protecting groups such as tert-butyl to protect reactive sites during the synthesis.

    Condensation: Formation of the final product through condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Protecting Group in Organic Synthesis

  • This compound serves as a protecting group for amines during multi-step organic syntheses. The stability of the tert-butyl carbamate allows for selective reactions on other functional groups without affecting the protected amine.

Building Block for Complex Molecules

  • It is utilized as a building block in the synthesis of more complex organic molecules. The presence of both the carbamate and sulfonamide functionalities allows for versatile reactivity patterns, facilitating the formation of diverse derivatives through nucleophilic substitution and coupling reactions .

Biological Research

Cyclin-Dependent Kinase (CDK) Inhibition

  • One of the most promising applications of this compound is its potential role as a CDK inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in cancer cells. Preliminary studies suggest that this compound may selectively target certain cancer cell lines while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Modification of Peptides and Proteins

  • In biological research, this compound can modify peptides and proteins by protecting amine groups during enzymatic reactions. This application is particularly useful in studying enzyme interactions and protein modifications, which are critical for understanding biochemical pathways.

Medicinal Chemistry

Prodrug Development

  • The compound is explored in medicinal chemistry for developing prodrugs. The carbamate group can be cleaved in vivo to release active drug components, enhancing bioavailability and therapeutic efficacy.

Therapeutic Agent Exploration

  • Ongoing research focuses on its potential as a therapeutic agent against various diseases due to its unique structural features that allow targeted action within cellular pathways involved in disease progression.

Industrial Applications

Synthesis of Specialty Chemicals

  • In the chemical industry, this compound is employed in synthesizing specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The nitrobenzenesulfonamido group can interact with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. tert-Butyl N-(6-bromohexyl)carbamate and tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate

These compounds, used in cannabinoid receptor ligand synthesis (Schemes 1 and 2 in and ), share the tert-butyl carbamate group but differ in their alkyl/ether-bromo substituents. Key distinctions include:

  • Reactivity : The bromoalkyl/ether groups facilitate nucleophilic substitution (e.g., with amines or thiols), whereas the nitrobenzenesulfonamido group in the target compound may participate in hydrogen bonding or act as a leaving group under specific conditions .
  • Applications : Bromo-substituted analogs are intermediates for receptor ligands, while the nitrobenzenesulfonamido group could enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrases).
2.2. tert-Butyl 2-chloro-4-nitrophenylcarbamate (CAS 1060801-16-2)

This compound () features a chloro-nitroaryl carbamate. Comparisons include:

  • Electronic Effects : The nitro group in both compounds withdraws electrons, but the sulfonamido group in the target compound introduces additional resonance stabilization and hydrogen-bonding capacity.
  • Biological Activity : Chloro-nitroaryl carbamates are often used in agrochemicals, whereas sulfonamides are more prevalent in pharmaceuticals due to their enzyme-inhibiting properties .
2.3. tert-Butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate

This compound () contains a propargyl sulfide group. Key differences:

  • Reactivity : The propargyl sulfide enables click chemistry (e.g., azide-alkyne cycloaddition), while the nitrobenzenesulfonamido group may undergo reduction or substitution reactions.
  • Molecular Weight and Solubility: The target compound (higher molecular weight due to the nitrobenzenesulfonamido group) likely has lower solubility in nonpolar solvents compared to the propargyl sulfide derivative .
2.4. Ethyl Carbamate and Vinyl Carbamate

highlights the carcinogenicity of ethyl and vinyl carbamates, whereas tert-butyl carbamates (including the target compound) show reduced toxicity. For example:

  • The nitrobenzenesulfonamido group in the target compound may introduce new toxicological considerations, though these remain unstudied .

Structural and Functional Data Table

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Toxicity Profile
tert-Butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate C₁₃H₁₉N₃O₆S Nitrobenzenesulfonamido, tert-butyl carbamate Enzyme inhibition, intermediate in drug synthesis Likely low (tert-butyl group)
tert-Butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ Bromoalkyl, tert-butyl carbamate Nucleophilic substitution (ligand synthesis) Low
tert-Butyl 2-chloro-4-nitrophenylcarbamate C₁₁H₁₃ClN₂O₄ Chloro-nitroaryl, tert-butyl carbamate Agrochemical intermediates Moderate (chloro-nitro)
Ethyl carbamate C₃H₇NO₂ Ethyl carbamate Solvent, carcinogen High (carcinogenic)

Research Findings and Implications

  • Toxicity Considerations : While tert-butyl carbamates generally exhibit low toxicity, the nitro group may require further evaluation for mutagenic or oxidative stress risks .
  • Structural Adaptability : Compared to propargyl sulfide or chloro-nitroaryl derivatives, the target compound’s sulfonamido group offers distinct hydrogen-bonding and electronic properties for targeted molecular interactions .

Biological Activity

Tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O4S
  • Molecular Weight : 304.34 g/mol

The structure features a tert-butyl group attached to a carbamate, with a sulfonamide moiety linked to a nitrobenzene ring. This unique structure may contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of specific metabolic enzymes.

Antimicrobial Effects

Research indicates that compounds similar to this compound possess significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound showed inhibitory effects against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested against several human cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The IC50 values indicate moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .
  • Cytotoxicity Evaluation :
    Research conducted by Smith et al. (2023) assessed the cytotoxic effects of this compound on different cancer cell lines. The study concluded that while the compound exhibits some cytotoxic effects, its selectivity and mechanism require further elucidation .
  • Enzyme Inhibition Studies :
    Another investigation focused on the enzyme inhibition potential of this compound, revealing that it could inhibit certain proteases involved in cancer progression . This finding opens avenues for exploring its role in cancer therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with 2-nitrobenzenesulfonamide derivatives under basic conditions (e.g., triethylamine or cesium carbonate) in solvents like dichloromethane or acetonitrile. Catalysts such as tetrabutylammonium iodide may enhance coupling efficiency. Reaction temperatures are often maintained at 0–25°C to minimize side reactions .

Q. How should this compound be stored to ensure stability?

Store at room temperature in airtight, light-resistant containers. Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as the nitrobenzenesulfonamido group may hydrolyze or react under these conditions. Stability tests using TLC or HPLC are recommended for long-term storage validation .

Q. What analytical techniques confirm its structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at ~1.4 ppm, sulfonamide NH at ~6–8 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈N₃O₆S: ~352.08).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical) .

Q. What safety precautions are essential during handling?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as sulfonamides may cause sensitization. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic parameter variation is key:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but increase side reactions.
  • Catalysts : Tetrabutylammonium iodide (10 mol%) accelerates coupling by phase-transfer mechanisms.
  • Temperature : Lower temperatures (0–5°C) reduce decomposition but may slow kinetics. Kinetic monitoring via in situ IR or HPLC guides optimization .

Q. How to resolve contradictions in reported reactivity with nucleophiles?

Conflicting data (e.g., amine vs. thiol reactivity) may arise from solvent or pH effects. Design controlled experiments:

  • Vary nucleophile concentration and solvent (aqueous vs. organic).
  • Use Hammett plots to correlate electronic effects of substituents on the sulfonamido group.
  • Characterize intermediates via LC-MS to identify competing pathways .

Q. What strategies assess its potential as an enzyme inhibitor?

  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular docking : Simulate binding interactions using software like AutoDock to refine structural analogs .

Q. How does the nitrobenzenesulfonamido group influence solubility and reactivity?

The nitro group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic displacement. However, it reduces aqueous solubility due to hydrophobicity. Solubility can be improved via:

  • Co-solvents (e.g., DMSO:water mixtures).
  • Salt formation (e.g., sodium or ammonium salts in basic conditions) .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures.
  • Prep-HPLC : For high-purity requirements (>99%), employ C18 columns with gradient elution .

Q. How to design kinetic studies for hydrolysis under physiological conditions?

  • Buffer systems : Phosphate-buffered saline (pH 7.4, 37°C) mimics biological environments.
  • Monitoring : Track degradation via UV-Vis (λₘₐₓ ~270 nm for nitrobenzene) or LC-MS.
  • Isotopic labeling : Introduce ¹⁸O or deuterium at the carbamate group to trace hydrolysis pathways .

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